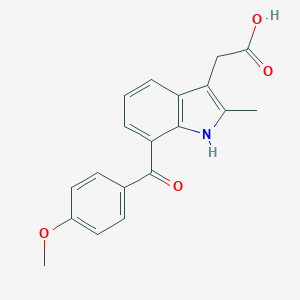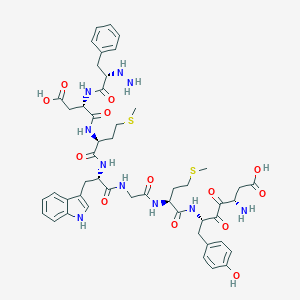
Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2
Vue d'ensemble
Description
Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 is an eight-membered oligopeptide composed of the following amino acid residues arranged in sequence: Aspartic acid (Asp), Tyrosine (Tyr), Methionine (Met), Glycine (Gly), Tryptophan (Trp), Methionine (Met), Aspartic acid (Asp), and Phenylalanine amide (Phe-NH2) . This peptide plays a crucial role in biological processes, and its structure influences its biological activity.
Molecular Structure Analysis
The molecular formula of Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 is C49H62N10O13S2 , with a monoisotopic mass of approximately 1062.39 g/mol . The peptide adopts a specific three-dimensional conformation due to the interactions between its amino acid side chains. Understanding its spatial arrangement is essential for elucidating its biological function.
Applications De Recherche Scientifique
1. Regulation of Atrial Natriuretic Peptide (ANP) Secretion Cholecystokinin Octapeptide (CCK-8) has been found to promote ANP secretion through the activation of NOX4–PGC-1α–PPARα/PPARγ signaling in isolated beating rat atria . ANP is a canonical cardiac hormone that is mainly secreted from atrial myocytes and is involved in the regulation of body fluid, blood pressure homeostasis, and antioxidants .
Cardiovascular Regulations
CCK-8 is also found in cardiomyocytes as a novel cardiac hormone and induces multiple cardiovascular regulations . It plays a negative inotropic effect on atrial mechanical dynamics via activation of ATP-sensitive potassium channels and large-conductance calcium-activated potassium channels .
Improvement of Hippocampal Glutamatergic Synaptogenesis
CCK-8 has been shown to improve hippocampal glutamatergic synaptogenesis and postoperative cognition by inhibiting the induction of A1 reactive astrocytes in aged mice . This indicates that CCK-8 could potentially be used as a therapeutic agent for delayed neurocognitive recovery (dNCR), a common postoperative complication in geriatric surgical patients .
Suppression of Microglia Activation
Administration of CCK-8 has been found to suppress the activation of microglia, which are a type of glial cell located throughout the brain and spinal cord .
5. Inhibition of A1 Reactive Astrocytes Induction CCK-8 has been shown to inhibit the induction of A1 reactive astrocytes, which are a subtype of astrocytes that become reactive in response to injury .
Regulation of Neurocognitive Recovery
CCK-8 promotes neurocognitive recovery in aged mice with delayed neurocognitive recovery (dNCR) after surgery . This suggests that CCK-8 could potentially be used to improve cognitive function in geriatric patients after surgery .
Mécanisme D'action
Target of Action
The primary target of Cholecystokinin Octapeptide, desulfated, also known as CCK(26-33) Desulfated, is the Cholecystokinin Receptor (CCKR) . This receptor is a G-protein coupled receptor located in the gastrointestinal system and the central nervous system .
Mode of Action
CCK(26-33) Desulfated interacts with its target, the CCKR, to stimulate various physiological responses. It acts as an agonist at the receptor, meaning it binds to the receptor and activates it . This activation triggers a cascade of intracellular events, leading to the physiological responses associated with CCK, such as the release of digestive enzymes and the contraction of the gallbladder .
Biochemical Pathways
Upon activation of the CCKR by CCK(26-33) Desulfated, several biochemical pathways are affected. One of the key pathways is the Phospholipase C pathway , which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules further trigger the release of calcium ions and the activation of protein kinase C, respectively . These events lead to various downstream effects, including the release of digestive enzymes and the contraction of the gallbladder .
Pharmacokinetics
As a peptide, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
The activation of the CCKR by CCK(26-33) Desulfated leads to several molecular and cellular effects. These include the release of digestive enzymes from the pancreas, contraction of the gallbladder, slowing of gastric emptying, and induction of satiety . These effects facilitate digestion and regulate food intake .
Action Environment
The action, efficacy, and stability of CCK(26-33) Desulfated can be influenced by various environmental factors. For instance, the presence of food in the stomach can enhance the release of CCK, thereby potentiating its effects . Additionally, the stability of CCK(26-33) Desulfated can be affected by pH and temperature, with extreme conditions potentially leading to degradation of the peptide .
Propriétés
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H62N10O13S2/c1-73-18-16-34(55-47(70)37(21-28-12-14-30(60)15-13-28)58-44(67)32(50)23-41(62)63)45(68)53-26-40(61)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(71)56-35(17-19-74-2)46(69)59-39(24-42(64)65)49(72)57-36(43(51)66)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52,60H,16-24,26,50H2,1-2H3,(H2,51,66)(H,53,68)(H,54,61)(H,55,70)(H,56,71)(H,57,72)(H,58,67)(H,59,69)(H,62,63)(H,64,65)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXQINQYMGNCII-YRVFCXMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H62N10O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1063.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



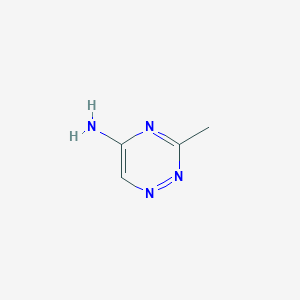
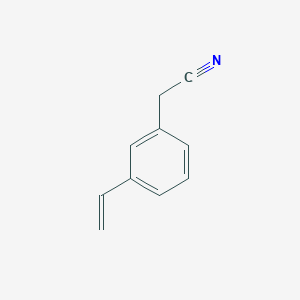
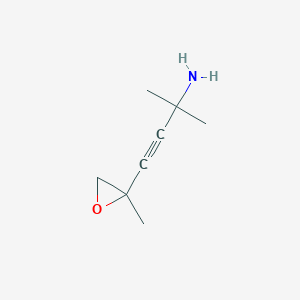





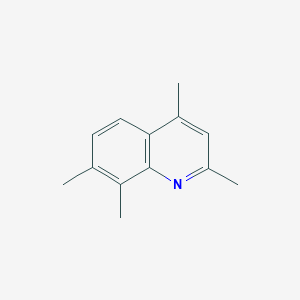
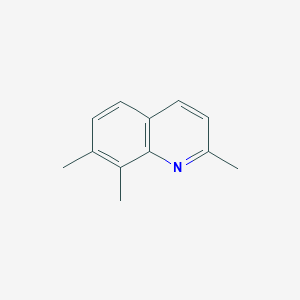

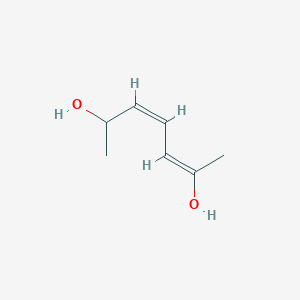
![2-(1H-Benzo[d]imidazol-6-yl)ethanamine](/img/structure/B13045.png)
